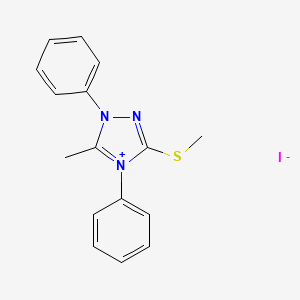
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide is a chemical compound belonging to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
The synthesis of 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-methyl-1,4-diphenyl-1H-1,2,4-triazole with methyl iodide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the triazolium salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as amines or thiols replace the methylthio group, forming new derivatives.
Addition: The triazolium ring can participate in addition reactions with various electrophiles, leading to the formation of new compounds with extended structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other triazolium-based compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its unique structure and reactivity.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide involves its interaction with molecular targets such as enzymes and proteins. The triazolium ring can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. Additionally, the methylthio group can undergo redox reactions, leading to the generation of reactive species that can interact with cellular components.
相似化合物的比较
Similar compounds to 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide include other triazolium salts with different substituents on the triazole ring. These compounds share similar chemical properties but may differ in their reactivity and applications. For example:
1,3-Diphenyl-1H-1,2,4-triazolium iodide:
5-Methyl-1,4-diphenyl-1H-1,2,4-triazolium bromide: Similar structure but with a different halide, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
38054-60-3 |
|---|---|
分子式 |
C16H16IN3S |
分子量 |
409.3 g/mol |
IUPAC 名称 |
5-methyl-3-methylsulfanyl-1,4-diphenyl-1,2,4-triazol-4-ium;iodide |
InChI |
InChI=1S/C16H16N3S.HI/c1-13-18(14-9-5-3-6-10-14)16(20-2)17-19(13)15-11-7-4-8-12-15;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
DYIKGUMVIOCUSG-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C(=NN1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


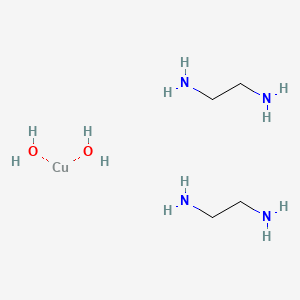
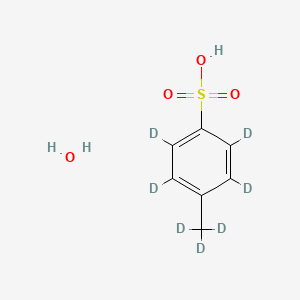

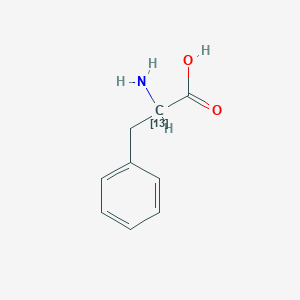

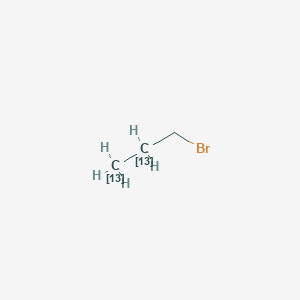

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
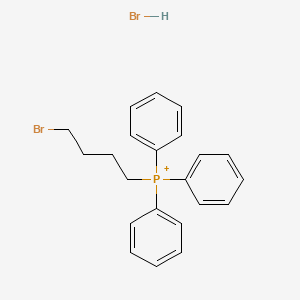


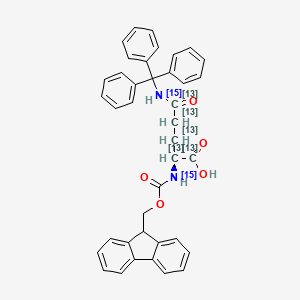
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)

